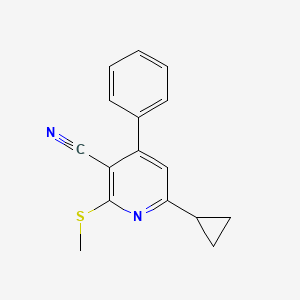![molecular formula C10H11F3N2O B5607196 1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone](/img/structure/B5607196.png)
1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves innovative methodologies, including the Brønsted base-catalyzed Pechmann-type reaction, which has been effectively applied to create 4-trifluoromethyl 2-pyrones and pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, using 2-dimethylamino pyridine (2-DMAP) as a catalyst. This method produces the desired compounds in good to excellent yields, showcasing a practical approach to synthesizing trifluoromethylated pyrones and pyridones (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using various spectroscopic techniques. X-ray diffraction structural analysis has confirmed the structure of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole, highlighting the precision of structural characterization in understanding the molecular geometry and electronic structure of these compounds (Kanishchev et al., 2007).
Chemical Reactions and Properties
Trifluoromethyl compounds exhibit a variety of chemical reactions, including their use in the synthesis of conjugated pyrans through enamination and subsequent conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination. These processes lead to valuable photophysical properties, demonstrating the compounds' potential in the design of novel fluorophores (Obydennov et al., 2022).
Physical Properties Analysis
The physical properties, such as solvatochromism and fluorescence intensity in alcohols, are notable in enamino-substituted 4-pyrones. These compounds exhibit a strong increase in fluorescence intensity in alcohols, alongside a large Stokes shift and good quantum yield, indicating significant potential for applications in materials science (Obydennov et al., 2022).
Chemical Properties Analysis
The chemical properties of these compounds are highlighted by their reactivity in various synthesis reactions, such as the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to the production of isoflavones and other heterocyclic compounds. These reactions demonstrate the versatility and reactivity of the dimethylamino and trifluoromethyl groups in synthetic chemistry (Moskvina et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(16)8-7(15(2)3)4-5-14-9(8)10(11,12)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMZPRIPCJADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5607137.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5607149.png)
![2-[(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1-pyrrolidinecarboxamide](/img/structure/B5607155.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B5607170.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5607172.png)
![7-[(4-methyl-1-piperidinyl)carbonyl]-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B5607175.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5607194.png)
![(3aR*,6aR*)-2-(3-pyridinylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5607200.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)
